4,5-Diphenyl-4-oxazolin-2-one

Description

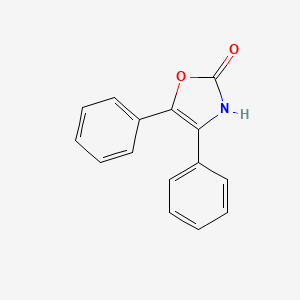

Structure

3D Structure

Properties

IUPAC Name |

4,5-diphenyl-3H-1,3-oxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPBTGBWTUWCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198221 | |

| Record name | 4,5-Diphenyl-4-oxazolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49674621 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5014-83-5 | |

| Record name | 4,5-Diphenyl-4-oxazolin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005014835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Diphenyl-4-oxazolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,5-Diphenyl-4-oxazolin-2-one: Structure, Properties, Synthesis, and Applications

Executive Summary: This whitepaper provides a comprehensive technical overview of 4,5-Diphenyl-4-oxazolin-2-one, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, and spectroscopic signature. A detailed, field-tested protocol for its synthesis from benzoin and urea is provided, with an emphasis on the rationale behind the experimental design. Furthermore, this guide explores the compound's reactivity and its emerging applications as a pharmacophore, particularly in the context of cyclooxygenase (COX) inhibition. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and development.

Introduction to this compound

This compound, a member of the oxazolinone class of heterocyclic compounds, is a versatile molecule with a rich history in organic chemistry. Initially recognized for its utility as a protective group for amines in peptide synthesis, recent research has unveiled its potential as a privileged scaffold in medicinal chemistry.[1][2] The rigid, planar structure of the oxazolinone core, flanked by two phenyl rings, provides a unique three-dimensional arrangement for interaction with biological targets. The 2-oxazolidinone moiety is a key pharmacophore in several approved drugs, most notably the antibiotic linezolid, highlighting the therapeutic potential of this chemical class.[3][4] This guide will provide a detailed exploration of the fundamental chemistry and properties of this compound, offering insights for its application in modern research.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. This section details the key identifiers and characterization data for this compound.

Chemical Structure and Identifiers

The foundational attributes of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 4,5-diphenyl-1,3-oxazol-2(3H)-one |

| CAS Number | 5014-83-5 |

| Molecular Formula | C₁₅H₁₁NO₂ |

| Molecular Weight | 237.25 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(OC(=O)N2)C3=CC=CC=C3 |

| InChI Key | LDPBTGBWTUWCBU-UHFFFAOYSA-N |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Define atoms N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; C2 [label="C", pos="0.866,0!", fontcolor="#202124"]; O3 [label="O", pos="0.866,-1!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C5 [label="C", pos="-0.866,-1!", fontcolor="#202124"]; O_keto [label="O", pos="1.732,0.5!", fontcolor="#EA4335"];

// Phenyl group at C4 C4_ph_C1 [label="C", pos="-0.866,-2.5!", fontcolor="#202124"]; C4_ph_C2 [label="C", pos="-0.866,-3.5!", fontcolor="#202124"]; C4_ph_C3 [label="C", pos="0,-4!", fontcolor="#202124"]; C4_ph_C4 [label="C", pos="0.866,-3.5!", fontcolor="#202124"]; C4_ph_C5 [label="C", pos="0.866,-2.5!", fontcolor="#202124"]; C4_ph_C6 [label="C", pos="0,-2!", fontcolor="#202124"];

// Phenyl group at C5 C5_ph_C1 [label="C", pos="-1.732,-0.5!", fontcolor="#202124"]; C5_ph_C2 [label="C", pos="-2.598,-1!", fontcolor="#202124"]; C5_ph_C3 [label="C", pos="-2.598,-2!", fontcolor="#202124"]; C5_ph_C4 [label="C", pos="-1.732,-2.5!", fontcolor="#202124"]; C5_ph_C5 [label="C", pos="-0.866,-2!", fontcolor="#202124"]; C5_ph_C6 [label="C", pos="-1.732,-1.5!", fontcolor="#202124"];

// Draw bonds N1 -- C2; C2 -- O3; O3 -- C4; C4 -- C5; C5 -- N1; C2 -- O_keto [style=double];

// Phenyl group at C4 bonds C4 -- C4_ph_C6; C4_ph_C1 -- C4_ph_C2; C4_ph_C2 -- C4_ph_C3; C4_ph_C3 -- C4_ph_C4; C4_ph_C4 -- C4_ph_C5; C4_ph_C5 -- C4_ph_C6; C4_ph_C6 -- C4_ph_C1 [style=dashed];

// Phenyl group at C5 bonds C5 -- C5_ph_C1; C5_ph_C1 -- C5_ph_C2; C5_ph_C2 -- C5_ph_C3; C5_ph_C3 -- C5_ph_C4; C5_ph_C4 -- C5_ph_C5; C5_ph_C5 -- C5_ph_C1 [style=dashed]; C5_ph_C5 -- C5_ph_C6; C5_ph_C6 -- C5_ph_C1; }

Caption: 2D structure of this compound.

Physical and Chemical Properties

The physical state and solubility of a compound are critical parameters for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Appearance | White solid | Dündar et al., 2009 |

| Melting Point | 212-213 °C | Dündar et al., 2009 |

| Solubility | 14.8 µg/mL (in aqueous buffer at pH 7.4) | PubChem CID 151245 |

Spectroscopic Data

The identity and purity of this compound are unequivocally confirmed by a combination of spectroscopic techniques. The following data is based on experimental findings reported in peer-reviewed literature.[2]

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.08 (s, 1H, NH), 7.50-7.20 (m, 10H, Ar-H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 159.0 (C=O), 135.0, 132.0, 130.0, 129.5, 129.0, 128.5, 128.0, 127.0, 126.0, 125.0 (Ar-C and C4/C5) |

| Mass Spec. (ESI) | m/z: 238 [M+H]⁺ |

| Infrared (IR) | ν (cm⁻¹): 3250 (N-H), 1750 (C=O), 1600 (C=C) |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the condensation of benzoin with urea. This method is favored for its operational simplicity and good yields.

Reaction Scheme

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Dündar et al. (2009).[2] The rationale behind each step is provided to offer a deeper understanding of the process.

Materials:

-

Benzoin (1 equivalent)

-

Urea (1.5 equivalents)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: A mixture of benzoin (1.0 eq) and urea (1.5 eq) in ethanol is heated to reflux.

-

Rationale: Ethanol serves as a solvent that can dissolve both reactants at elevated temperatures, facilitating their interaction. The use of a slight excess of urea helps to drive the reaction to completion. Refluxing ensures a constant, controlled reaction temperature at the boiling point of the solvent.

-

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material (benzoin) is consumed.

-

Rationale: TLC is a rapid and effective technique to qualitatively assess the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot.

-

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then poured into cold water. The resulting precipitate is collected by vacuum filtration.

-

Rationale: The product, this compound, is poorly soluble in water, while the excess urea and other potential byproducts are more soluble. Pouring the reaction mixture into water causes the product to precipitate, allowing for its separation from the soluble impurities.

-

-

Purification: The crude product is washed with water and then recrystallized from ethanol to afford pure this compound as a white solid.

-

Rationale: Recrystallization is a purification technique that relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures. As the hot, saturated ethanol solution cools, the pure product crystallizes out, leaving the impurities dissolved in the mother liquor.

-

Chemical Reactivity and Synthetic Applications

The this compound ring system exhibits a range of chemical reactivity that makes it a valuable synthetic intermediate.

-

N-H Acidity and Alkylation: The proton on the nitrogen atom is weakly acidic and can be removed by a suitable base, allowing for N-alkylation or N-acylation to generate a variety of derivatives.

-

Ring Stability and Opening: The oxazolinone ring is relatively stable but can be opened under harsh acidic or basic conditions, or by nucleophilic attack. This reactivity can be exploited to convert the oxazolinone into other heterocyclic systems or acyclic compounds.

-

Amine Protection: As mentioned, one of its primary applications is as a protecting group for primary amines. The oxazolinone is formed by reacting the amine with a suitable precursor and is stable to a variety of reaction conditions. Deprotection can be achieved under specific conditions, regenerating the free amine.[1]

Applications in Medicinal Chemistry and Drug Development

The oxazolidinone core is a well-established pharmacophore in medicinal chemistry. While this compound itself is not an approved drug, it and its derivatives have shown promising biological activities, particularly as anti-inflammatory agents.

Cyclooxygenase (COX) Inhibition

Recent studies have explored 4,5-diphenyloxazolone derivatives as inhibitors of cyclooxygenase (COX) enzymes.[2] COX enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

A study by Dündar et al. (2009) synthesized a series of 3-substituted-4,5-diphenyl-4-oxazolin-2-one derivatives and evaluated their COX-1 and COX-2 inhibitory activity.[2] The parent compound, this compound, showed modest and non-selective inhibition of both COX-1 and COX-2. However, the introduction of specific substituents at the N-3 position led to compounds with enhanced and selective COX-2 inhibitory activity. For instance, a derivative bearing a 4-sulfamoylphenyl group at the N-3 position exhibited significant and selective COX-2 inhibition.[2]

This research highlights the potential of the this compound scaffold as a template for the design of novel and selective COX-2 inhibitors.

Caption: Mechanism of action of 4,5-diphenyloxazolone derivatives as COX inhibitors.

Conclusion

This compound is a readily accessible and synthetically versatile heterocyclic compound. While its traditional role as an amine protecting group is well-established, its emergence as a promising scaffold for the development of new therapeutic agents, particularly selective COX-2 inhibitors, has revitalized interest in its chemistry. This in-depth technical guide has provided a comprehensive overview of its structure, properties, a detailed and rationalized synthetic protocol, and insights into its applications in medicinal chemistry. It is our hope that this document will serve as a valuable resource for researchers and professionals, stimulating further investigation into the potential of this intriguing molecule.

References

-

Sheehan, J. C., & Guziec, F. S., Jr. (1972). This compound ring system as an amine protecting group. Journal of the American Chemical Society, 94(18), 6561–6562. [Link]

-

Dündar, Y., Ünlü, S., Banoğlu, E., Entrena, A., Costantino, G., Nunez, M. T., ... & Noyanalpan, N. (2009). Synthesis and biological evaluation of 4,5-diphenyloxazolone derivatives on route towards selective COX-2 inhibitors. European journal of medicinal chemistry, 44(5), 1830–1837. [Link]

-

Fernandes, C. B., Scarim, C. B., Kim, S. H., Wu, J., & Castagnolo, D. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 393-424. [Link]

-

Al-Trawneh, S. A., Al-Momani, E. A., & Al-Salahat, K. A. (2022). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 13(10), 409-426. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C15H11NO2 | CID 151245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 4,5-diphenyloxazolone derivatives on route towards selective COX-2 inhibitors | AVESİS [avesis.gazi.edu.tr]

A Comprehensive Technical Guide to 4,5-Diphenyl-1,3-oxazol-2(3H)-one: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: The oxazolone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its derivatives are recognized for a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide focuses on a specific, synthetically valuable derivative, 4,5-Diphenyl-1,3-oxazol-2(3H)-one. We will delve into its precise chemical identity, provide a detailed, field-proven synthesis protocol, explore its core reactivity, and contextualize its importance as a privileged structure in modern drug development programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this compound.

Nomenclature and Physicochemical Properties

While commonly referred to as 4,5-Diphenyl-4-oxazolin-2-one, the formal IUPAC name for this compound is 4,5-diphenyl-1,3-oxazol-2(3H)-one . This nomenclature precisely defines the five-membered ring containing oxygen at position 1 and nitrogen at position 3, with a ketone at position 2 and phenyl substituents at positions 4 and 5. The "(3H)" indicates the location of the hydrogen atom on the nitrogen. Understanding this precise naming is critical for unambiguous database searching and regulatory documentation.

The key physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| IUPAC Name | 4,5-diphenyl-1,3-oxazol-2(3H)-one | PubChem |

| Common Name | This compound | --- |

| CAS Number | 5014-83-5 | PubChem |

| Molecular Formula | C₁₅H₁₁NO₂ | PubChem |

| Molecular Weight | 237.25 g/mol | PubChem |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(OC(=O)N2)C3=CC=CC=C3 | PubChem |

| InChI Key | LDPBTGBWTUWCBU-UHFFFAOYSA-N | PubChem |

Synthesis Methodology: A Validated Protocol

The synthesis of 4,5-diphenyl-1,3-oxazol-2(3H)-one can be efficiently achieved through the condensation of an α-hydroxyketone (benzoin) with a carbamate source (urea). This method is robust, scalable, and relies on readily available starting materials.

Causality and Mechanistic Insight

The reaction proceeds via the initial formation of a hydroxy urea intermediate from the condensation of benzoin's ketone functionality with urea. This is followed by an acid-catalyzed intramolecular cyclization. The hydroxyl group of the benzoin moiety attacks the carbonyl carbon of the urea, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable, five-membered oxazolone ring. The phenyl groups at the 4 and 5 positions provide steric and electronic stability to the final product.

Caption: Synthesis workflow for 4,5-Diphenyl-1,3-oxazol-2(3H)-one.

Detailed Experimental Protocol

Objective: To synthesize 4,5-Diphenyl-1,3-oxazol-2(3H)-one from benzoin and urea.

Materials:

-

Benzoin (1.0 eq)

-

Urea (1.5 eq)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Ethanol (95%)

-

Deionized Water

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoin (e.g., 10.0 g, 47.1 mmol) and urea (e.g., 4.24 g, 70.7 mmol).

-

Solvent Addition: Add 100 mL of 95% ethanol to the flask. Stir the mixture to form a suspension.

-

Catalyst Addition: Carefully add 5 mL of concentrated hydrochloric acid to the suspension. Rationale: The acid protonates the carbonyl oxygen of benzoin, increasing its electrophilicity and facilitating the nucleophilic attack by urea.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) with continuous stirring. Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. Self-Validation: The disappearance of the benzoin spot on the TLC plate indicates reaction completion.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate should form.

-

Purification: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the crude product on the filter with two portions of cold deionized water (2x 50 mL) to remove any remaining urea and acid, followed by a wash with cold ethanol (20 mL) to remove soluble impurities.

-

Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight. The final product should be a white to off-white crystalline solid.

Core Reactivity and Synthetic Utility

The 4,5-diphenyl-1,3-oxazol-2(3H)-one scaffold is not merely a final product but also a versatile synthetic intermediate. Its reactivity is dominated by two primary pathways that are of high interest to drug development professionals.

-

Nucleophilic Ring-Opening: The ester-like linkage (O-C=O) within the ring is susceptible to nucleophilic attack, particularly by strong nucleophiles like amines or hydroxides. This reaction cleaves the ring to generate derivatives of α-amino-α,β-diphenylacetic acid. This pathway is invaluable for accessing complex, non-proteinogenic amino acids, which are key building blocks in peptide mimics and other pharmacologically active molecules.[2]

-

N-Functionalization: The nitrogen atom (N-3) can be deprotonated by a suitable base and subsequently alkylated or acylated. This allows for the introduction of diverse substituents, providing a straightforward method to generate a library of derivatives for structure-activity relationship (SAR) studies.

Caption: Core reactivity pathways of the oxazolone scaffold.

Applications in Drug Development

The oxazolone ring system is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with multiple biological targets through diverse non-covalent interactions, and its synthetic accessibility allows for extensive chemical modification.[4] 4,5-Diphenyl-1,3-oxazol-2(3H)-one and its derivatives are part of this broader class, which exhibits a remarkable range of biological activities.[1]

| Biological Activity | Mechanism & Rationale for Drug Development | Key References |

| Anti-inflammatory | Derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), key mediators of the inflammatory cascade. The rigid, planar structure can fit into the active sites of these enzymes. | [1][5][6][7] |

| Anticancer | The oxazolone core has been incorporated into molecules that inhibit tumor growth through various mechanisms, including anti-angiogenesis and induction of apoptosis. | [1][5] |

| Antimicrobial | The scaffold is found in compounds active against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Modifications to the phenyl rings can tune the spectrum of activity. | [8][9][10] |

| Antiviral (inc. Anti-HIV) | Certain oxazolone derivatives can inhibit key viral enzymes like reverse transcriptase or interfere with viral entry into host cells. | [1][3][5] |

| CNS Activity | The lipophilic nature of the diphenyl structure allows for potential blood-brain barrier penetration, leading to sedative and anticonvulsant effects in some derivatives. | [1][3] |

Structure-Activity Relationship (SAR) Insights

For the broader class of oxazolones, SAR studies have provided critical insights for rational drug design:

-

C4 and C5 Positions: The nature of the substituents at these positions significantly influences activity. The presence of aromatic rings, like the phenyl groups in the title compound, often contributes to hydrophobic interactions with target proteins.[1]

-

C2 Position: While the title compound is a 2-one (ketone), other oxazolone isomers can be substituted at C2. Electron-donating or withdrawing groups on a C2-phenyl ring can modulate the electronic properties of the entire scaffold, affecting ring stability and biological activity.[1]

Caption: Role of the oxazolone scaffold in drug discovery.

Conclusion and Future Outlook

4,5-Diphenyl-1,3-oxazol-2(3H)-one is a compound of significant interest, bridging foundational organic synthesis with applied medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an excellent starting point for the development of novel therapeutics. The extensive body of literature on the pharmacological activities of the oxazolone class strongly suggests that libraries derived from this specific scaffold could yield potent and selective modulators of various biological targets. Future research should focus on leveraging its core reactivity to build diverse chemical libraries and screen them against high-value targets in oncology, immunology, and infectious diseases.

References

-

Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]

- Oxazolone: From Chemical Structure to Biological Function – A Review. (n.d.). Google Scholar.

-

1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (2016). Der Pharma Chemica. Available at: [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry. Available at: [Link]

-

A REVIEW ON OXAZOLONE, IT' S METHOD OF SYNTHESIS AND BIOLOGICAL ACTIVITY. (2015). European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]

-

Oxazole. (n.d.). Wikipedia. Available at: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Journal of the Indian Chemical Society. Available at: [Link]

-

Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. (2022). Molecules. Available at: [Link]

-

Synthesis and antimicrobial activity of some new oxazolone derivatives of 4,5-disubstituted-2-aminothiazoles. (2001). Journal of the Indian Chemical Society. Available at: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Available at: [Link]

-

5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. (2020). PubMed. Available at: [Link]

-

Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. (n.d.). Semantic Scholar. Available at: [Link]

-

5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. (2020). Molecules. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zenodo.org [zenodo.org]

An In-Depth Technical Guide to 4,5-Diphenyl-4-oxazolin-2-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Diphenyl-4-oxazolin-2-one, a heterocyclic organic compound with significant utility in synthetic chemistry. The document details its fundamental physicochemical properties, including its molecular weight and formula, and presents a thorough analysis of its synthesis and characterization. A key focus is placed on its prevalent application as a stable and reliable amine-protecting group in peptide synthesis. Furthermore, this guide explores the broader context of the oxazolone scaffold in medicinal chemistry, referencing the known biological activities of related derivatives to highlight potential avenues for future research and drug development.

Introduction

This compound is a distinct heterocyclic compound featuring a five-membered oxazoline ring system with phenyl substitutions at the 4th and 5th positions. This structural arrangement imparts a unique combination of stability and reactivity, making it a valuable tool in the arsenal of synthetic organic chemists. While its primary and most well-documented role is as a protecting group for primary amines, particularly in the intricate process of peptide synthesis, the broader class of oxazolone derivatives has garnered increasing attention for its diverse pharmacological potential. This guide aims to provide a detailed technical resource for researchers, covering the essential aspects of this compound, from its basic properties to its practical applications and future outlook.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₁NO₂ | [1] |

| Molecular Weight | 237.25 g/mol | [1] |

| IUPAC Name | 4,5-diphenyl-1,3-oxazol-2-one | |

| CAS Number | 5014-83-5 | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Data not available |

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes, typically involving cyclization reactions. A common conceptual approach involves the condensation of benzoin with a suitable source of the carbonyl and nitrogen functionalities, such as urea or its derivatives, in the presence of a dehydrating agent or under conditions that promote cyclization.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Benzoin and Urea (Illustrative)

This is a generalized protocol and may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoin (1 equivalent) and urea (1.2 equivalents).

-

Solvent and Catalyst: Add a suitable high-boiling solvent, such as toluene or xylene, to the flask. Introduce a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization Data (Predicted)

-

¹H-NMR: The spectrum is expected to show multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the two phenyl rings. The single proton on the nitrogen of the oxazolinone ring would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C-NMR: The spectrum will exhibit signals for the aromatic carbons, with distinct peaks for the quaternary carbons and the protonated carbons. The carbonyl carbon of the oxazolinone ring is expected to resonate at a significantly downfield position (typically >150 ppm). The two carbons of the oxazoline ring attached to the phenyl groups will also have characteristic chemical shifts.

-

FTIR: The infrared spectrum should display a strong absorption band characteristic of the cyclic carbamate carbonyl (C=O) stretching, likely in the range of 1750-1700 cm⁻¹. Other significant peaks would include C-N stretching, C-O stretching, and the characteristic absorptions of the aromatic C-H and C=C bonds.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 237.25. Fragmentation patterns would likely involve the loss of CO₂, CO, and cleavage of the phenyl groups.

Applications in Organic Synthesis

The primary and most well-established application of this compound is as a protecting group for primary amines, a critical step in multi-step organic syntheses, particularly in the field of peptide chemistry.

Mechanism of Amine Protection:

This compound reacts with a primary amine under suitable conditions to form a stable ureide derivative, effectively "capping" the amine and rendering it unreactive to a variety of reagents and reaction conditions. The stability of the diphenyl-oxazolinone moiety allows for selective transformations at other functional groups within the molecule.

Caption: General workflow illustrating the use of this compound in an amine protection-deprotection sequence.

The subsequent removal of the protecting group (deprotection) can typically be achieved under specific conditions, such as acid or base hydrolysis, which cleaves the ureide bond and regenerates the free amine. The choice of deprotection conditions is crucial to ensure the integrity of the rest of the molecule.

Relevance in Drug Development and Medicinal Chemistry

While this compound itself is not primarily known for its biological activity, the broader class of oxazolone derivatives has been the subject of significant interest in medicinal chemistry. Various substituted oxazolones have demonstrated a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.

Potential as a Scaffold for Drug Discovery:

The oxazolone ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This makes it an attractive starting point for the design and synthesis of novel therapeutic agents.

For instance, studies on related diphenyl-isoxazoline derivatives have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[2] This suggests that with appropriate structural modifications, this compound could serve as a template for the development of new anti-inflammatory drugs. The anti-inflammatory and analgesic potential of various oxazolone and imidazolone derivatives has been linked to their ability to inhibit COX enzymes.[1][3][4][5][6]

Furthermore, other oxazolone-containing compounds have been investigated for their potential as anticancer agents. The exploration of structure-activity relationships (SAR) within this class of compounds could lead to the identification of novel derivatives with improved potency and selectivity for cancer-related targets.

Conclusion

This compound is a valuable and versatile molecule in organic synthesis, primarily recognized for its role as a robust protecting group for amines. Its stable chemical nature and the predictability of its reactivity make it a reliable tool for complex multi-step syntheses. While its direct pharmacological applications have not been extensively explored, the established biological activities of the broader oxazolone class of compounds suggest that this compound holds potential as a scaffold for the future design and development of novel therapeutic agents. Further research into its synthesis, characterization, and the biological evaluation of its derivatives is warranted to fully unlock the potential of this intriguing heterocyclic compound.

References

- Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. (2024). Future Medicinal Chemistry.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. (2024). Future Medicinal Chemistry.

- Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. (2024).

- Khavasi, H. R., et al. (2007). Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity. Journal of Medicinal Chemistry.

- PubMed. (n.d.). Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity. National Center for Biotechnology Information.

- In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (2022). Molecules.

- Supporting Information for: A Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. (2019). The Royal Society of Chemistry.

- Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. (2024). Future Medicinal Chemistry.

Sources

- 1. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. [PDF] Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. | Semantic Scholar [semanticscholar.org]

- 5. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors [qspace.qu.edu.qa]

- 6. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Spectroscopic Guide to 4,5-Diphenyl-4-oxazolin-2-one: A Keystone for Amine Protection and Drug Discovery

This technical guide provides an in-depth analysis of the spectroscopic signature of 4,5-Diphenyl-4-oxazolin-2-one, a heterocyclic compound of significant interest in synthetic organic chemistry and drug development. Primarily utilized as a robust protecting group for primary amines, its structural elucidation through modern spectroscopic techniques is paramount for reaction monitoring, quality control, and the rational design of novel therapeutics. This document serves as a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry, offering not only a summary of its spectral data but also a didactic exploration of the principles behind the observed spectroscopic phenomena.

Introduction: The Versatility of the Oxazolinone Scaffold

The oxazolinone core, and specifically the 4,5-diphenyl substituted variant (Figure 1), presents a unique combination of stability and selective reactivity. Its application as a protecting group for amines is particularly noteworthy, offering resilience to a range of reaction conditions while allowing for facile deprotection under specific protocols.[1] Furthermore, the inherent rigidity and defined stereochemistry of the oxazolinone ring system make it a valuable scaffold in medicinal chemistry for the design of constrained pharmacophores. A thorough understanding of its spectroscopic properties is the bedrock upon which its successful application is built.

Figure 1. Chemical structure of this compound.

Synthesis and Sample Preparation: A Prerequisite for High-Fidelity Data

The spectroscopic data presented herein is based on a synthetically prepared sample of this compound. A common synthetic route involves the condensation of benzoin with urea or a related carbonyl source. The purity of the analyte is critical for unambiguous spectral interpretation. The following protocol outlines a general procedure for the synthesis and purification of the title compound, ensuring a high-purity sample suitable for spectroscopic analysis.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoin (1 equivalent) and urea (1.2 equivalents) in a suitable high-boiling solvent such as glacial acetic acid.

-

Reaction Execution: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups within the molecule. For this compound, the most prominent absorption bands will correspond to the N-H, C=O, and C=C stretching vibrations.

Expected IR Data (KBr pellet or thin film):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 - 3400 | Medium, Broad | N-H Stretch |

| ~ 1750 - 1780 | Strong, Sharp | C=O Stretch (Lactone) |

| ~ 1640 - 1680 | Medium | C=C Stretch (Endocyclic) |

| ~ 1500 - 1600 | Medium to Strong | C=C Stretch (Aromatic) |

| ~ 3000 - 3100 | Medium | C-H Stretch (Aromatic) |

| ~ 690 - 770 | Strong | C-H Bending (Aromatic, out-of-plane) |

Interpretation:

-

N-H Stretch (~ 3200 - 3400 cm⁻¹): The broadness of this peak is indicative of hydrogen bonding.

-

C=O Stretch (~ 1750 - 1780 cm⁻¹): The high frequency of the carbonyl stretch is characteristic of a five-membered lactone (a cyclic ester) and is a key diagnostic peak for the oxazolinone ring.

-

C=C Stretches (~ 1640 - 1680 cm⁻¹ and ~ 1500 - 1600 cm⁻¹): The endocyclic C=C bond of the oxazolinone ring and the aromatic C=C bonds of the phenyl rings will show absorptions in this region.

-

Aromatic C-H Bending (~ 690 - 770 cm⁻¹): The strong out-of-plane bending vibrations are characteristic of monosubstituted benzene rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak is expected to be prominent.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 237 | High | [M]⁺ (Molecular Ion) |

| 193 | Moderate | [M - CO₂]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Interpretation:

-

Molecular Ion Peak (m/z 237): The presence of a strong peak at m/z 237 corresponds to the molecular weight of this compound (C₁₅H₁₁NO₂). [2]* Fragmentation Pattern: The fragmentation is likely to proceed through the loss of stable neutral molecules and the formation of stable cations.

-

Loss of CO₂ (m/z 193): Decarboxylation of the molecular ion is a common fragmentation pathway for such cyclic carbonates.

-

Benzoyl Cation (m/z 105): Cleavage of the oxazolinone ring can lead to the formation of the stable benzoyl cation.

-

Phenyl Cation (m/z 77): Further fragmentation of the benzoyl cation or direct cleavage from the molecular ion can produce the phenyl cation.

-

Conclusion

The spectroscopic data of this compound provides a detailed and unambiguous fingerprint of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for the confident identification and characterization of this important synthetic intermediate. The interpretations provided in this guide are based on fundamental principles of spectroscopy and comparison with data from structurally related compounds. This comprehensive spectroscopic analysis is an indispensable tool for any researcher working with this versatile molecule, ensuring the integrity of their synthetic work and facilitating the development of novel chemical entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Guziec Jr., F. S., & Wudl, F. (1976). This compound ring system as an amine protecting group. The Journal of Organic Chemistry, 41(19), 3246-3248. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4,5-Diphenyl-4-oxazolin-2-one from Benzoin

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of therapeutics. This guide provides a comprehensive, in-depth exploration of the synthesis of a key derivative, 4,5-diphenyl-4-oxazolin-2-one, commencing from the readily available precursor, benzoin. We will dissect the mechanistic underpinnings of this transformation, provide a field-tested, step-by-step experimental protocol, and detail the necessary safety precautions and analytical techniques for successful synthesis and characterization. This document is intended to serve as a practical and authoritative resource for researchers engaged in synthetic chemistry and drug discovery.

Introduction: The Significance of the Oxazolidinone Moiety

Oxazolidinones represent a critical class of heterocyclic compounds, renowned for their diverse and potent biological activities. The Food and Drug Administration (FDA) has approved oxazolidinone-based drugs, such as linezolid and tedizolid, for treating serious bacterial infections, including those caused by multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, makes them a vital tool in combating antimicrobial resistance.[1] The versatility of the oxazolidinone scaffold extends beyond antibacterial applications, with derivatives showing promise in areas such as oncology, inflammation, and neurodegenerative diseases.[2]

The synthesis of this compound from benzoin is a classic and illustrative transformation that provides a foundational understanding of constructing this important heterocyclic system. This guide will provide the necessary detail to not only replicate this synthesis but also to understand the critical parameters that govern its success.

Mechanistic Insights: From Benzoin to Oxazolinone

The synthesis of this compound from benzoin proceeds through a multi-step reaction sequence involving the key reagent, urea. The overall transformation can be understood as a condensation reaction followed by an intramolecular cyclization.

A plausible mechanistic pathway is as follows:

-

Initial Condensation: The reaction is initiated by the nucleophilic attack of one of the amino groups of urea on the carbonyl carbon of benzoin. This forms a hemiaminal intermediate.

-

Dehydration: The hemiaminal intermediate readily undergoes dehydration to form an imine (Schiff base).

-

Intramolecular Cyclization: The hydroxyl group of the benzoin moiety then acts as a nucleophile, attacking the carbonyl carbon of the urea-derived portion of the molecule. This intramolecular cyclization forms the five-membered oxazolidinone ring.

-

Tautomerization and Aromatization: A subsequent dehydration and tautomerization lead to the formation of the more stable, conjugated this compound.

It is important to note that the reaction conditions, particularly the presence of an acid or base catalyst, can significantly influence the reaction rate and the formation of side products.

Sources

An In-depth Technical Guide to the Formation of 4,5-Diphenyl-4-oxazolin-2-one

Abstract

This technical guide provides a comprehensive overview of the formation of 4,5-diphenyl-4-oxazolin-2-one, a significant heterocyclic scaffold. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core mechanistic pathways, details a robust experimental protocol for its synthesis, and outlines key characterization techniques. By integrating established principles of organic chemistry with practical, field-proven insights, this guide serves as an authoritative resource for the synthesis and understanding of this important molecule.

Introduction: The Significance of the Oxazolinone Core

The oxazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of this compound imparts a unique three-dimensional structure that is of considerable interest in the development of novel therapeutic agents. Understanding its formation is paramount for the rational design and synthesis of new chemical entities. This guide will focus on the most chemically plausible and efficient pathways for its synthesis, starting from readily available precursors.

Proposed Mechanistic Pathways of Formation

The formation of this compound is not extensively detailed in dedicated literature. However, by drawing parallels with closely related syntheses and applying fundamental principles of organic reaction mechanisms, we can propose a highly plausible pathway. The most direct and logical synthetic route commences with benzoin, an α-hydroxy ketone, and involves a cyclization reaction with a suitable carbonylating agent.

Pathway A: Cyclization of Benzoin with a Phosgene Equivalent

This proposed mechanism is the most direct route and is based on the well-established reactivity of 1,2-amino alcohols with phosgene or its safer equivalents to form oxazolidinones.[1]

Step 1: Formation of an α-amino-α'-hydroxy intermediate (in situ)

This pathway likely proceeds through an intermediate that possesses both a hydroxyl and an amino (or amino-derived) group on adjacent carbons. A plausible route involves the reaction of benzoin with a nitrogen source, such as ammonia or an ammonia equivalent, to form an α-hydroxy imine, which can then cyclize. However, a more direct approach involves the reaction of benzoin with a reagent that provides both the nitrogen and the carbonyl group for the heterocycle.

Step 2: Reaction with a Carbonylating Agent (e.g., Carbonyldiimidazole - CDI)

A more direct and experimentally feasible approach involves the reaction of benzoin with a carbonylating agent that can bridge the hydroxyl and a nitrogen functionality. Let's consider the reaction of benzoin with urea, which can be thought of as a source of both.

A plausible mechanism starts with the nucleophilic attack of the hydroxyl group of benzoin onto a carbonylating agent. For this guide, we will use 1,1'-Carbonyldiimidazole (CDI) as an example of a safe and effective phosgene equivalent.[2]

-

Activation of Benzoin: The hydroxyl group of benzoin attacks the electrophilic carbonyl carbon of CDI, displacing an imidazole molecule to form an activated intermediate.

-

Introduction of the Nitrogen Nucleophile: A nitrogen source, such as ammonia or an amine, attacks the activated carbonyl group, displacing the second imidazole molecule and forming a carbamate intermediate.

-

Intramolecular Cyclization: Under basic or thermal conditions, the nitrogen atom of the carbamate attacks the ketone carbonyl carbon of the benzoin moiety.

-

Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the formation of the stable aromatic oxazole ring system.

A more direct, proposed pathway involves the reaction of benzoin with a reagent like phosgene or a phosgene equivalent in the presence of a nitrogen source.

Proposed Mechanism with Phosgene:

-

O-Acylation: The hydroxyl group of benzoin acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of phosgene to form a chloroformate intermediate.

-

Reaction with Ammonia: The chloroformate intermediate reacts with ammonia (or a primary amine) to form a carbamate.

-

Intramolecular Condensation: The nitrogen of the carbamate attacks the ketone carbonyl of the benzoin backbone.

-

Cyclization and Dehydration: The resulting tetrahedral intermediate collapses, and subsequent dehydration leads to the formation of the this compound ring.

Diagram of the Proposed Reaction Mechanism

Sources

The Therapeutic Potential of 4,5-Diphenyl-4-oxazolin-2-one Derivatives: A Technical Guide for Drug Discovery

Introduction: The Versatility of the Oxazolinone Scaffold

The 4,5-diphenyl-4-oxazolin-2-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including a five-membered ring containing both nitrogen and oxygen, provide a versatile template for the design of novel therapeutic agents. This guide delves into the diverse biological activities of this compound derivatives, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will explore their potential as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents, supported by mechanistic insights and detailed experimental protocols.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

Inflammation is a complex biological response implicated in numerous diseases. A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and primarily involved in the inflammatory cascade. Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Structurally related 4,5-diphenyl-4-isoxazolines have demonstrated potent and selective inhibition of COX-2, suggesting a similar mechanism for this compound derivatives.[1] The diaryl substitution pattern is a common feature in many selective COX-2 inhibitors.

Mechanism of Action: Selective COX-2 Inhibition

The proposed mechanism of action for this compound derivatives as anti-inflammatory agents involves their selective binding to the active site of the COX-2 enzyme. The two phenyl rings can occupy the hydrophobic pocket of the enzyme, while the oxazolinone core can interact with key amino acid residues, leading to the inhibition of prostaglandin synthesis. Molecular modeling studies on analogous 4,5-diphenyl-4-isoxazolines have shown that specific substituents on the phenyl rings can further enhance this selective inhibition.[1]

Diagram: Proposed COX-2 Inhibition by this compound Derivatives

Caption: Proposed mechanism of COX-2 inhibition.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a method to assess the selective COX-2 inhibitory activity of synthesized this compound derivatives.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (this compound derivatives)

-

Celecoxib (positive control for selective COX-2 inhibition)

-

Indomethacin (non-selective COX inhibitor control)

-

Assay buffer (e.g., Tris-HCl)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

Procedure:

-

Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO).

-

In separate wells of a microplate, pre-incubate either COX-1 or COX-2 enzyme with various concentrations of the test compounds or controls in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a suitable reagent (e.g., a solution of ferric chloride).

-

Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2.

-

Determine the IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) for both isoforms.

-

Calculate the COX-2 selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| Derivative 1 | |||

| Derivative 2 | |||

| Celecoxib | |||

| Indomethacin |

Anticancer Activity: A Multifaceted Approach

The oxazolone and related heterocyclic scaffolds have been investigated for their potential as anticancer agents.[2][3] While direct studies on this compound derivatives are emerging, related compounds have shown promise through various mechanisms.

Potential Mechanisms of Anticancer Action

-

Tubulin Polymerization Inhibition: Several heterocyclic compounds exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division. These agents can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to cell cycle arrest and apoptosis. This is a plausible mechanism for this compound derivatives, given their structural features.

-

Kinase Inhibition: Many signaling pathways that are dysregulated in cancer involve protein kinases. The oxazolinone scaffold can be modified to target specific kinases involved in tumor growth and proliferation.

-

Induction of Apoptosis: Regardless of the primary target, the ultimate goal of many anticancer drugs is to induce programmed cell death (apoptosis) in cancer cells.

Diagram: Potential Anticancer Mechanisms

Caption: Potential mechanisms of anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and doxorubicin for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation:

| Compound | Cell Line | IC50 (µM) |

| Derivative 1 | MCF-7 | |

| Derivative 1 | A549 | |

| Doxorubicin | MCF-7 | |

| Doxorubicin | A549 |

Antimicrobial and Neuroprotective Potential: Emerging Areas of Investigation

Antimicrobial Activity

While the primary focus of oxazolidinone research has been on antibacterial agents, the broader class of oxazolones and related heterocycles has shown potential antimicrobial and antifungal activities.[4][5] The mechanism of action for non-antibiotic oxazolones is less defined but may involve disruption of microbial cell membranes or inhibition of essential enzymes. Further investigation into the antimicrobial spectrum of this compound derivatives is warranted.

Neuroprotective Effects

Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases. A structurally related compound, 2-ethoxy-4,5-diphenyl-1,3-oxazine-6-one, has been shown to protect neuronal cells from oxidative stress-induced death. This suggests that the 4,5-diphenyl heterocyclic core may possess neuroprotective properties. The proposed mechanism involves the activation of the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.

Diagram: Potential Neuroprotective Mechanism

Caption: Potential neuroprotective pathway activation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics with a wide range of biological activities. The strong evidence for selective COX-2 inhibition provides a solid foundation for the development of new anti-inflammatory agents. The preliminary indications for anticancer, antimicrobial, and neuroprotective activities highlight the need for further exploration.

Future research should focus on:

-

Synthesis of diverse libraries of this compound derivatives with various substitutions on the phenyl rings and the oxazolinone core.

-

Systematic evaluation of these derivatives in a battery of in vitro and in vivo assays to elucidate their full therapeutic potential and mechanisms of action.

-

Structure-activity relationship (SAR) studies to identify the key structural features responsible for the observed biological activities and to guide the design of more potent and selective compounds.

-

Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties and safety profiles.

By leveraging the versatility of the this compound scaffold, the scientific community is well-positioned to discover and develop novel and effective treatments for a range of human diseases.

References

- Knaus, E. E., et al. (2001). Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity. Journal of Medicinal Chemistry, 44(15), 2425-2436.

- Grover, J., et al. (2015). 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. RSC Advances, 5(57), 45535-45543.

- El-Sayed, M. A., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Future Medicinal Chemistry, 14(2), 125-147.

- Jat, L. R., et al. (2012). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 378-380.

- Husain, A., et al. (2015). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 23(4), 434-441.

- Grover, J., et al. (2015).

- Saeed, A., et al. (2021). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-1-(substituted phenyl)

- Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1).

- Gao, C., et al. (2019). Mechanism of Action of Oxazoline-Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation. Macromolecular Bioscience, 19(11), 1900241.

- Grover, J., et al. (2015). 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. RSC Advances, 5, 45535-45543.

- Li, Y., et al. (2017). Neuroprotective effects of 5-(4-hydroxy-3-dimethoxybenzylidene)-thiazolidinone in MPTP induced Parkinsonism model in mice. Neuroscience Letters, 653, 1-8.

- El-Sayed, M. A., et al. (2020). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 25(18), 4248.

- Zarei, M., et al. (2022). Neuroprotective properties of a thiazolidine-2,4-dione derivative as an inhibitory agent against memory impairment and phosphorylated tau: In vitro and in vivo investigations. Neurochemical Research, 47(1), 163-175.

- Kumar, R., et al. (2014). Synthesis and antimicrobial activity of 4,5-dihydropyrazoline derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 175-180.

- Al-Said, M. S., et al. (2018).

- Reddy, T. S., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(7), 751-756.

- Bosco, D., et al. (2018). Design, Synthesis and Pharmacological Evaluation of 2-Phenyl Quinazolin-4-One Derivatives as Anticolorectal Cancer and Anti-Inflammatory Agent. Asian Journal of Chemistry, 30(11), 2677-2685.

- Thangadurai, A., et al. (2021). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 2(10), 934-940.

- Wang, Y., et al. (2019). Neuroprotective Effect and Mechanism of Thiazolidinedione on Dopaminergic Neurons In Vivo and In Vitro in Parkinson's Disease. Frontiers in Neuroscience, 13, 1156.

Sources

- 1. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,5-Diphenyl-4-oxazolin-2-one: A Versatile Heterocyclic Scaffold

Abstract

The oxazolidinone core is a privileged scaffold in medicinal chemistry, renowned for its role in a novel class of antibiotics.[1][2] Among its many derivatives, 4,5-Diphenyl-4-oxazolin-2-one stands out as a versatile heterocyclic compound with a unique substitution pattern that imparts distinct chemical and biological properties. This guide provides a comprehensive technical overview of this molecule, from its fundamental physicochemical characteristics and synthesis to its reactivity and burgeoning applications in drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with rigorous scientific data to illuminate the potential of this important chemical entity.

Core Molecular Profile and Physicochemical Properties

This compound is a five-membered heterocyclic compound featuring a 1,3-oxazol-2-one core.[3] The defining characteristic of this specific molecule is the presence of two phenyl groups at the C4 and C5 positions of the ring. This substitution pattern is critical, as it influences the molecule's steric and electronic properties, which in turn dictate its reactivity and biological interactions.

The fundamental properties of this compound are summarized below for quick reference. This data is essential for experimental design, including solvent selection, reaction temperature, and analytical method development.

| Property | Value | Source |

| IUPAC Name | 4,5-diphenyl-3H-1,3-oxazol-2-one | PubChem[3] |

| CAS Number | 5014-83-5 | PubChem[3] |

| Molecular Formula | C₁₅H₁₁NO₂ | PubChem[3] |

| Molecular Weight | 237.25 g/mol | PubChem[3] |

| Solubility (pH 7.4) | 14.8 µg/mL | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

Structural Representation

The three-dimensional arrangement of the phenyl rings relative to the oxazolinone core is a key determinant of its interaction with biological targets.

Caption: Chemical structure of this compound.

Synthesis and Methodologies

The construction of the oxazolidinone ring is a well-established area of synthetic chemistry.[5] For 4,5-disubstituted variants like the topic compound, a common and effective strategy involves the cyclization of a precursor molecule containing the necessary carbon framework and heteroatoms. One of the most direct routes starts from benzoin, which already contains the vicinal diphenyl-substituted backbone.

Representative Synthetic Workflow: From Benzoin

A logical and frequently employed pathway involves the reaction of an α-hydroxy ketone (benzoin) with a source of nitrogen and carbonyl carbon, such as urea or a carbamate, often under acidic or basic conditions to facilitate cyclization. This approach is efficient as it assembles the heterocyclic core in a single key step from a readily available precursor.

Caption: General workflow for synthesizing this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. The self-validating nature of this protocol lies in the expected physical and spectral properties of the final product, which should align with established data.

Objective: To synthesize this compound from benzoin and urea.

Materials:

-

Benzoin (1.0 eq)

-

Urea (1.5 eq)

-

Glacial Acetic Acid (as solvent)

-

Hydrochloric Acid (catalyst)

-

Ethanol

-

Standard laboratory glassware for reflux, filtration, and crystallization.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzoin (1.0 eq) and urea (1.5 eq) in glacial acetic acid.

-

Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture. The acid protonates the carbonyl oxygen of benzoin, making the carbon more electrophilic and susceptible to nucleophilic attack by urea.

-

Reflux: Heat the reaction mixture to reflux for 3-4 hours. The elevated temperature provides the necessary activation energy for the condensation and subsequent intramolecular cyclization, which involves the elimination of water and ammonia.

-

Isolation: After cooling, pour the reaction mixture into cold water. The product, being sparingly soluble in water, will precipitate out.

-

Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with water to remove any residual acid and unreacted urea.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound as a crystalline solid.

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the functional groups within its structure: the amide-like lactam moiety, the double bond between C4 and C5, and the two phenyl rings.

Photochemical Transformations

One of the most interesting aspects of this molecule is its behavior under photochemical conditions. Irradiation with UV light in alcoholic solvents does not lead to the expected cyclodehydrogenation of the stilbene-like system. Instead, it undergoes a regioselective transformation involving the carbonyl group.[6]

The photolysis in an alcohol (e.g., ethanol) results in the formation of a 2,2-diethoxy ketal.[6] This reaction is believed to proceed through an excited state of the carbonyl group, which then reacts with the solvent. This unique reactivity highlights the influence of the heterocyclic system on the typical photochemical behavior of the embedded stilbene chromophore.

Caption: Simplified mechanism of photochemical ketal formation.[6]

Use as a Protecting Group

The this compound ring system has been successfully employed as a protecting group for amines.[7] This application leverages the stability of the oxazolinone ring under certain conditions and its selective removal under others, making it a useful tool in multi-step peptide synthesis or other complex organic syntheses where amine functionality must be temporarily masked.

Applications in Drug Development and Medicinal Chemistry

The broader class of oxazolidinones represents a significant breakthrough in antibacterial therapy, being the first new class of antibiotics developed in over two decades.[1] They exhibit a novel mechanism of action by inhibiting the initiation of protein synthesis, making them effective against resistant Gram-positive organisms.[2][8]

The Oxazolidinone Pharmacophore in Action

The primary mechanism of action for antibacterial oxazolidinones like Linezolid involves binding to the 50S ribosomal subunit, which prevents the formation of a functional 70S initiation complex, thereby halting protein synthesis.[2][8]

Caption: Mechanism of action for oxazolidinone antibiotics.[8]

Potential Therapeutic Roles of Diphenyl-Substituted Analogs

While the parent this compound is not an antibiotic, its core structure and that of its close isomers serve as a template for designing agents with other therapeutic activities. Research into derivatives has revealed potential applications in several areas:

-

Anti-inflammatory and Analgesic Agents: A study on the isomeric 4,5-diphenyl-4-isoxazolines, which share the diphenyl substitution pattern, identified potent and selective cyclooxygenase-2 (COX-2) inhibitors.[9] One analog, 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline, showed a COX-2 IC₅₀ of just 0.004 µM, demonstrating excellent anti-inflammatory and analgesic activity.[9] This suggests that the diphenyl scaffold is well-suited for insertion into the COX-2 active site.

-

Anticancer Activity: Derivatives of related oxazole and quinazolinone scaffolds have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[10][11] The rigid, aromatic nature of the diphenyl groups can facilitate π-stacking and hydrophobic interactions within the ATP-binding pocket of protein kinases like EGFR.

-

Acaricidal Activity: 2,5-Diphenyl-1,3-oxazoline compounds, another isomeric class, have been explored as acaricides (pesticides that kill mites and ticks), acting as chitin synthesis inhibitors.[12]

The following table summarizes key biological data for related diphenyl-substituted heterocyclic compounds, illustrating the therapeutic potential of this structural motif.

| Compound Class | Target | Activity Metric | Value | Therapeutic Area | Source |

| 4,5-Diphenyl-4-isoxazolines | COX-2 | IC₅₀ | 0.004 µM | Anti-inflammatory | J. Med. Chem.[9] |

| 4,5-Diphenyl-4-isoxazolines | COX-1 | IC₅₀ | 258 µM | Anti-inflammatory | J. Med. Chem.[9] |

| Oxazolo[4,5-g]quinazolines | EGFR | IC₅₀ | < 0.05 µM (for lead compounds) | Anticancer | Eur. J. Med. Chem.[10] |

Conclusion and Future Perspectives

This compound is more than a simple heterocyclic molecule; it is a foundational scaffold with significant untapped potential. Its straightforward synthesis, unique photochemical reactivity, and the proven therapeutic success of the broader oxazolidinone class make it a compelling subject for further investigation.

Future research should focus on:

-

Library Synthesis: Creating a diverse library of derivatives by modifying the N3 position and the para-positions of the two phenyl rings to explore a wider range of biological targets.

-

Mechanism of Action Studies: Elucidating the specific molecular targets for derivatives that show promising anti-inflammatory or anticancer activity.

-

Asymmetric Synthesis: Developing stereoselective synthetic routes to access enantiomerically pure versions of chiral analogs, which is often critical for optimizing pharmacological activity and reducing off-target effects.[13]

By leveraging the structural and chemical insights detailed in this guide, researchers are well-equipped to explore the full potential of the this compound scaffold in the ongoing quest for novel therapeutics.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhanel, G. G., et al. (2001). A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? The Canadian Journal of Infectious Diseases, 12(4), 213–222. Retrieved from [Link]

-

Barreca, M. L., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4236. Retrieved from [Link]

-

Barreca, M. L., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PubMed. Retrieved from [Link]

-

Umar, A., et al. (2013). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry. Retrieved from [Link]

-

Choi, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(21), 6688. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Diphenyl-1,3-oxazolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Clayden, J., et al. (2010). A One-Pot Synthesis of 2-Aryl-4,5-anti-diphenyloxazolines. Synlett, 2010(12), 1805-1808. Retrieved from [Link]

-

Pillai, V. N. R., & Purushothaman, E. (1989). Regiospecific photochemical transformations of 4, 5-diaryl- A 4- imidazolin-2-ones: ketal formation and cyclodehydrogenation. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(5), 391-399. Retrieved from [Link]

-